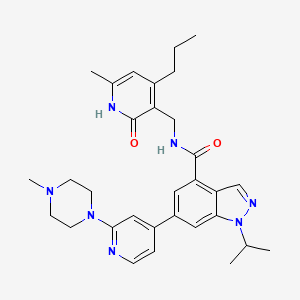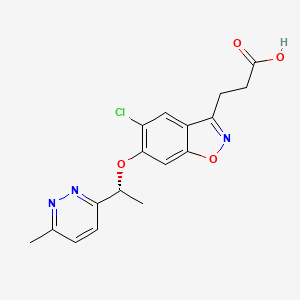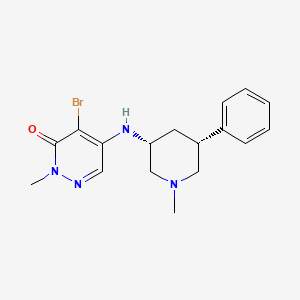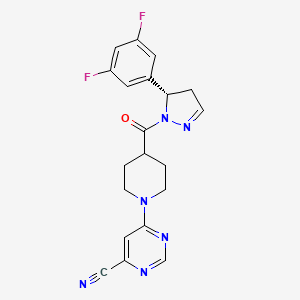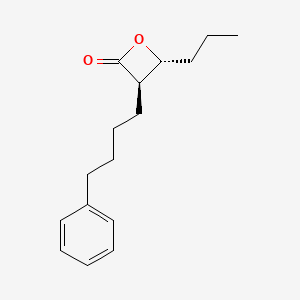
VH032-PEG5-C6-Cl
Descripción general
Descripción
HaloPROTAC 2 es un compuesto que pertenece a la clase de las quimeras de direccionamiento de proteólisis (PROTAC). Estas son moléculas heterobifuncionales diseñadas para inducir la degradación de proteínas específicas dentro de las células. HaloPROTAC 2 se dirige específicamente a proteínas marcadas con HaloTag, una enzima bacteriana modificada que se une covalentemente a ligandos sintéticos. Este compuesto ha demostrado un potencial significativo en investigación y aplicaciones terapéuticas debido a su capacidad para degradar selectivamente proteínas diana.
Mecanismo De Acción
El mecanismo de acción de HaloPROTAC 2 implica el reclutamiento de la ligasa de ubiquitina E3 a la proteína diana marcada con HaloTag. Este reclutamiento se ve facilitado por la naturaleza bifuncional de HaloPROTAC 2, que se une tanto a HaloTag como a la ligasa E3. La ligasa E3 luego ubiquitina la proteína diana, marcándola para su degradación por el proteasoma. Este proceso reduce efectivamente los niveles de la proteína diana dentro de la célula, lo que permite el estudio de su función y posibles aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
VH032-PEG5-C6-Cl plays a significant role in biochemical reactions. It is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . The compound interacts with the E3 ligase and the GFP-HaloTag7 protein, leading to the degradation of the latter .
Cellular Effects
In terms of cellular effects, this compound influences cell function by inducing the degradation of specific proteins. This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the E3 ligase and the target protein. The compound binds to these biomolecules, leading to the ubiquitination and subsequent degradation of the target protein .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: HaloPROTAC 2 se sintetiza a través de un proceso de varios pasos que implica la conjugación de ligandos para la ligasa de ubiquitina E3 y un ligando HaloTag a través de un enlace de polietilenglicol (PEG). La síntesis comienza con la preparación de los ligandos individuales, seguida de su conjugación utilizando reacciones de acoplamiento de péptidos estándar. Las condiciones de reacción típicamente implican el uso de solventes orgánicos como dimetilsulfóxido (DMSO) y etanol, y las reacciones se llevan a cabo bajo una atmósfera inerte para evitar la oxidación .
Métodos de producción industrial: La producción industrial de HaloPROTAC 2 implica escalar el proceso de síntesis mientras se garantiza la pureza y la consistencia del producto final. Esto se logra mediante el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad. El compuesto se produce típicamente en cantidades a granel y se almacena en condiciones controladas para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: HaloPROTAC 2 principalmente experimenta reacciones de sustitución, donde el ligando HaloTag se une covalentemente a la proteína diana. Esta unión facilita el reclutamiento de la ligasa de ubiquitina E3, lo que lleva a la ubiquitinación y posterior degradación de la proteína diana por el proteasoma .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de HaloPROTAC 2 incluyen agentes de acoplamiento de péptidos, solventes orgánicos y grupos protectores para garantizar la reacción selectiva de los grupos funcionales. Las reacciones se llevan a cabo típicamente a temperatura ambiente o a temperaturas ligeramente elevadas para optimizar el rendimiento y la pureza del producto .
Productos principales formados: El producto principal formado a partir de las reacciones que involucran HaloPROTAC 2 es la proteína diana ubiquitinada, que posteriormente se degrada por el proteasoma. Esto da como resultado la eliminación selectiva de la proteína diana de la célula, lo que permite el estudio de su función y posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
HaloPROTAC 2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar las vías de degradación de proteínas y el papel de proteínas específicas en los procesos celulares.
Biología: Se emplea en la investigación de interacciones proteína-proteína y la regulación de vías de señalización celular.
Medicina: Se explora como un posible agente terapéutico para el tratamiento de enfermedades causadas por la sobreexpresión o mutación de proteínas específicas, como el cáncer y los trastornos neurodegenerativos.
Industria: Se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a proteínas previamente no farmacológicamente
Comparación Con Compuestos Similares
Compuestos similares:
HaloPROTAC 1: Otro miembro de la familia HaloPROTAC, que también se dirige a proteínas fusionadas a HaloTag pero puede diferir en la longitud del enlace o la estructura del ligando.
Compuestos de etiquetado hidrofóbico (HyT): Estos compuestos utilizan etiquetas hidrofóbicas para inducir la degradación de proteínas diana a través de un mecanismo similar, pero pueden tener diferentes especificidades y eficiencias de destino.
Singularidad de HaloPROTAC 2: HaloPROTAC 2 es único debido a su diseño específico, que incorpora un enlace de polietilenglicol y un ligando HaloTag, lo que permite la degradación eficiente y selectiva de proteínas fusionadas a HaloTag. Esta especificidad y eficiencia lo convierten en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59ClN4O9S/c1-28-34(53-27-41-28)30-11-9-29(10-12-30)24-40-36(46)32-23-31(44)25-43(32)37(47)35(38(2,3)4)42-33(45)26-52-22-21-51-20-19-50-18-17-49-16-15-48-14-8-6-5-7-13-39/h9-12,27,31-32,35,44H,5-8,13-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHVGXLTSRLTE-MEEYNGGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59ClN4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


